molecular formula C23H22N2O2 B2719879 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941918-72-5

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No. B2719879
CAS RN: 941918-72-5
M. Wt: 358.441
InChI Key: UCUHVKWVHMRYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide” is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of Apixaban is C25H25N5O4 . The cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold is a key feature of its structure .


Chemical Reactions Analysis

Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of Apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions .

Scientific Research Applications

Synthesis and Characterization

Research on naphthalene derivatives, such as the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, has laid the groundwork for understanding the chemical properties and potential applications of such compounds. These derivatives are characterized by their structural diversity and have been analyzed using various spectroscopic methods to elucidate their molecular structures (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticancer Evaluation

Naphthalene derivatives have also been evaluated for their anticancer properties. For instance, certain 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety displayed potent cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial activities of naphthalene derivatives have been extensively studied, indicating their potential for addressing various infections. For example, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were identified as potent antibacterial agents against different bacterial strains, showcasing the broad spectrum of naphthalene-based compounds in antimicrobial applications (Abbasi et al., 2015).

Sensor and Detection Applications

Naphthalene derivatives have found applications in sensor technologies and detection systems. A study involving the derivatization of naphthalene diimide into low-molecular mass gelators demonstrated the potential for developing high-performance fluorescent sensing films, indicative of the versatility of naphthalene derivatives in sensor applications (Fan et al., 2016).

Mechanism of Action

Apixaban is a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, giving it greater than 30,000-fold selectivity for FXa over other human coagulation proteases . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Safety and Hazards

Apixaban has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis in pre-clinical studies . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Future Directions

The future directions for Apixaban involve its potential use in the clinic for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile, established through non-clinical findings, supports this potential use .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-14-20(11-12-21(16)25-13-5-4-8-22(25)26)24-23(27)19-10-9-17-6-2-3-7-18(17)15-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHVKWVHMRYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.